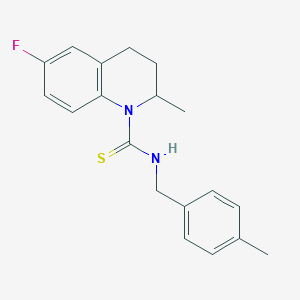

6-fluoro-2-methyl-N-(4-methylbenzyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide

説明

Quinoline derivatives are a class of compounds widely studied for their diverse biological activities and applications in pharmaceuticals. Their synthesis, molecular structure, and properties are of significant interest in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, with starting materials including anilines and carbonyl compounds. A common method for synthesizing quinoline derivatives involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde, followed by cyclization (Fujinaga et al., 2011). Advanced methods include palladium-catalyzed reactions and fluorination techniques to introduce fluorine atoms into the quinoline nucleus, enhancing the compound's properties (Pan et al., 2012).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures, with substituents affecting their conformation and interactions. For example, the introduction of fluorine atoms can significantly alter the compound's electronic properties and bioactivity. Crystal structure analysis often reveals hydrogen bonding, π-π interactions, and halogen bonding, contributing to the compound's stability and reactivity (Babashkina & Safin, 2022).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The presence of electron-withdrawing or donating groups influences their reactivity. For instance, fluorinated quinolines show enhanced reactivity towards nucleophilic substitution due to the electron-withdrawing effect of the fluorine atom (Basuli et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. Fluorinated derivatives often exhibit improved pharmacokinetic properties, including increased stability and solubility in organic solvents, which is beneficial for drug development (Jung et al., 2001).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, are critical for the application of quinoline derivatives. The introduction of substituents like methyl, fluoro, or carbothioamide groups can modify these properties, affecting the compound's biological activity and stability. For example, the electron-withdrawing effect of fluorine can enhance the compound's acidity, making it more reactive in certain chemical environments (Kantevari et al., 2011).

科学的研究の応用

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to 6-fluoro-2-methyl-N-(4-methylbenzyl)-3,4-dihydro-1(2H)-quinolinecarbothioamide, are subjects of extensive synthetic studies. Research has focused on the synthesis of enantiomers and derivatives of quinoline to explore their chemical properties and potential applications. For example, the synthesis of the enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone highlights the importance of stereochemistry in the development of therapeutic agents (Morita et al., 1994). Additionally, studies on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines illustrate the diverse chemical modifications possible with quinoline derivatives to enhance their biological or physical properties (Aleksanyan & Hambardzumyan, 2013).

Biological Activities

Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and potential sensing applications. A novel study synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, evaluating their in vitro antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity, highlighting the therapeutic potential of quinoline derivatives (Babu, Srinivasulu, & Kotakadi, 2015). Another research avenue involves the development of quinoline-based fluorophores for biological applications. For instance, an unusual trimer of 5,6-dihydroxyindole was synthesized, demonstrating selective fluoride-sensing capabilities, which could be useful in biochemical and medical studies (Panzella et al., 2009).

Analytical and Synthetic Applications

Quinoline derivatives are also utilized in analytical chemistry and as intermediates in synthetic organic chemistry. Electrochemical studies of certain quinoline carboxylic acids and their synthetic precursors have provided insights into their reduction mechanisms, which can inform the development of electroanalytical methods for drug analysis and the synthesis of quinoline-based drugs (Srinivasu et al., 1999). Additionally, the synthesis of fluorescent quinoline derivatives through condensation reactions exemplifies their use in creating novel fluorophores for potential application in imaging and sensing technologies (Gracheva, Kovel'man, & Tochilkin, 1982).

特性

IUPAC Name |

6-fluoro-2-methyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2S/c1-13-3-6-15(7-4-13)12-21-19(23)22-14(2)5-8-16-11-17(20)9-10-18(16)22/h3-4,6-7,9-11,14H,5,8,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCHBQXTWFYJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=S)NCC3=CC=C(C=C3)C)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-methyl-N-(4-methylbenzyl)-3,4-dihydroquinoline-1(2H)-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-(3-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4535245.png)

![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4535258.png)

![N-(4-acetylphenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4535264.png)

![2-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4535272.png)

![N-(4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4535277.png)

![5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4535299.png)

![methyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4535307.png)

![5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-N'-(4-pyridinylmethylene)-2-furohydrazide](/img/structure/B4535324.png)

![(3,4-dimethylphenyl){4-(3,4-dimethylphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4535342.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4535352.png)

![3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4535356.png)